

Viniferol D: A Technical Guide to a Promising Resveratrol Trimer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Viniferol D**
Cat. No.: **B15592555**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viniferol D is a naturally occurring resveratrol trimer, a class of polyphenolic compounds known as stilbenoids, which are recognized for their diverse and potent biological activities. Isolated from the stems of *Vitis vinifera* (grapevine), **Viniferol D** represents a complex oligomer of resveratrol, holding potential for therapeutic applications. This technical guide provides a comprehensive overview of **Viniferol D**, including its chemical properties, and, due to the limited specific data on **Viniferol D**, explores the well-documented biological activities and mechanisms of action of closely related resveratrol oligomers. This document aims to serve as a foundational resource for researchers and professionals in drug development, highlighting the potential of **Viniferol D** and the broader class of resveratrol trimers as subjects for future investigation.

Introduction: The World of Resveratrol Oligomers

Resveratrol, a stilbenoid found in grapes and other plants, has been the subject of extensive research due to its antioxidant, anti-inflammatory, and cardioprotective properties. Beyond the monomer, resveratrol can undergo oxidative oligomerization to form a diverse family of compounds, including dimers, trimers, and tetramers. These oligomers often exhibit enhanced or novel biological activities compared to their parent molecule.

Viniferol D is a member of the resveratrol trimer family, characterized by the linkage of three resveratrol units. Its complex structure offers a unique stereochemistry and a higher density of hydroxyl groups, which are anticipated to contribute to its biological effects. While research specifically on **Viniferol D** is still emerging, the broader family of viniferins and other resveratrol oligomers provides a strong indication of its potential therapeutic value.

Chemical and Physical Properties of Viniferol D

Viniferol D, specifically the (+)-**Viniferol D** enantiomer, was first isolated from the stems of *Vitis vinifera* 'Kyohou'.^[1] Its structure is characterized by a complex ring system formed from the intricate coupling of three resveratrol molecules.

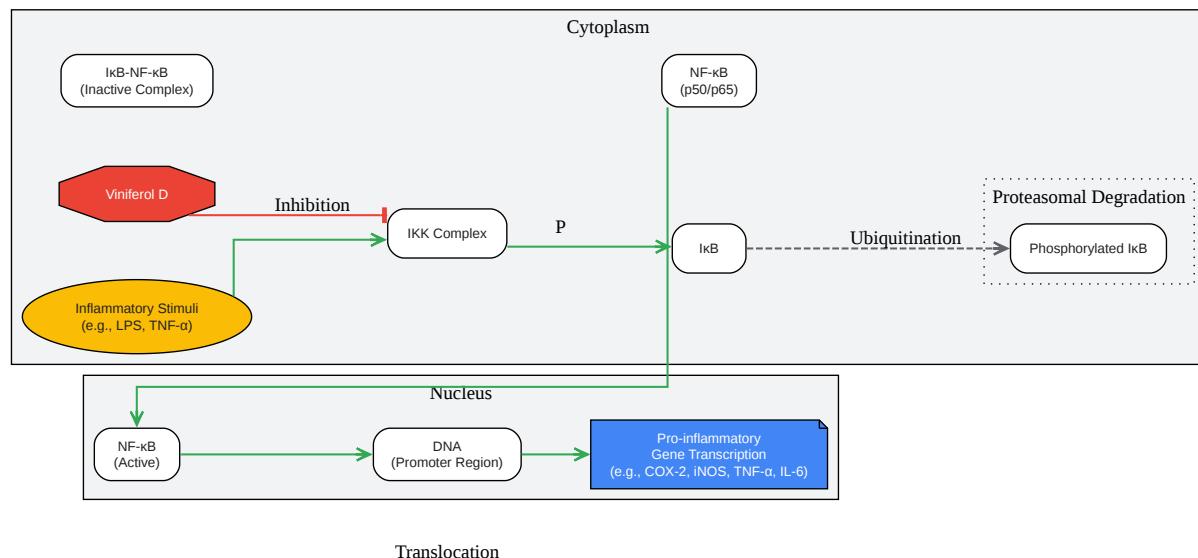
Property	Value	Source
Molecular Formula	C ₄₂ H ₃₂ O ₉	[1]
Molecular Weight	680.70 g/mol	[1]
CAS Number	625096-18-6	N/A
Natural Source	Stems of <i>Vitis vinifera</i>	[1]
Synonyms	Ampelopsin C	N/A

Biological Activities and Therapeutic Potential (Inferred from Related Compounds)

Direct quantitative data on the biological activity of **Viniferol D** is scarce in publicly available literature. However, based on studies of other resveratrol trimers (e.g., α -viniferin) and dimers (e.g., ε -viniferin), **Viniferol D** is hypothesized to possess a range of biological effects. The following table summarizes the activities of these related compounds, which may serve as a predictive framework for **Viniferol D**'s potential.

Biological Activity	Compound	Assay	IC50 / Effective Concentration	Reference
Anti-inflammatory	α -viniferin	Inhibition of NO and PGE2 production in LPS-stimulated BV2 microglia	Not specified	N/A
ε -viniferin	DPPH radical scavenging	\sim 80 μ M	[2]	
Anticancer	R2-viniferin (tetramer)	Cytotoxicity against HepG2 hepatocellular carcinoma cells	9.7 μ M	[2]
Ampelopsin A (dimer)	Cytotoxicity against HepG2 cells	76 μ M	[3]	
trans- ε -viniferin	Cytotoxicity against Hep3B cells	63 μ M	[3]	
Antiviral	Grape Seed Extract (rich in oligomers)	Reduction of Hepatitis C Virus (HCV) replication	Not specified	[4]

It has been suggested that **Viniferol D** may possess inhibitory activity against the Hepatitis C virus.[5] This aligns with findings that other grape-derived polyphenols can reduce HCV replication.[4]

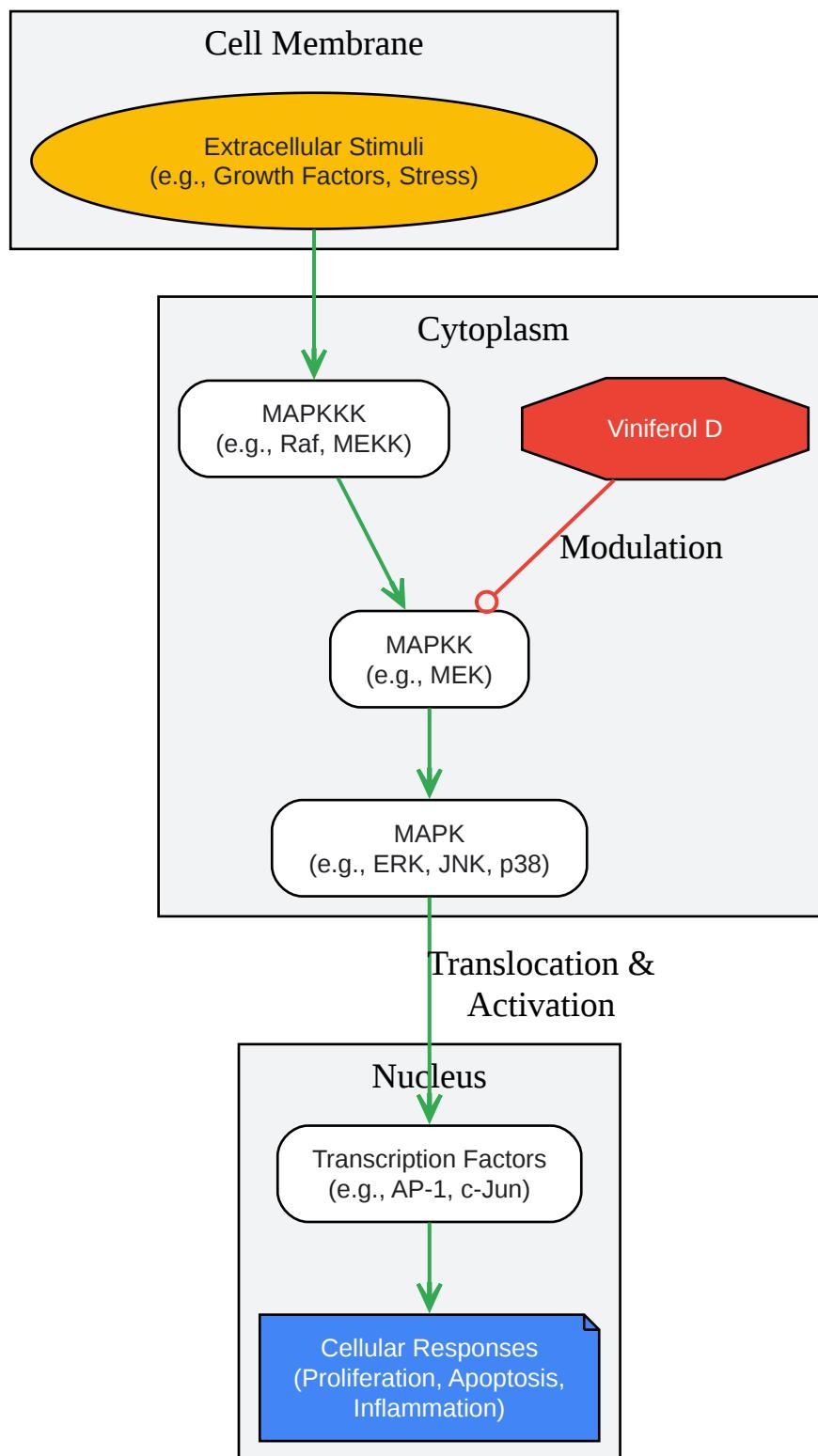

Postulated Mechanisms of Action: Signaling Pathways

The anti-inflammatory and anticancer activities of resveratrol and its oligomers are often attributed to their ability to modulate key cellular signaling pathways. While the specific

pathways affected by **Viniferol D** have not been elucidated, the known mechanisms of related compounds suggest that the NF-κB and MAPK pathways are likely targets.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Resveratrol oligomers are thought to inhibit this pathway, thereby reducing inflammation.



[Click to download full resolution via product page](#)

Fig. 1: Postulated inhibition of the NF- κ B pathway by **Viniferol D**.

Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The three major MAPK cascades are the ERK, JNK, and p38 pathways. Dysregulation of these pathways is common in cancer and inflammatory diseases. Polyphenols, including resveratrol oligomers, have been shown to modulate MAPK signaling, often leading to cell cycle arrest and apoptosis in cancer cells.

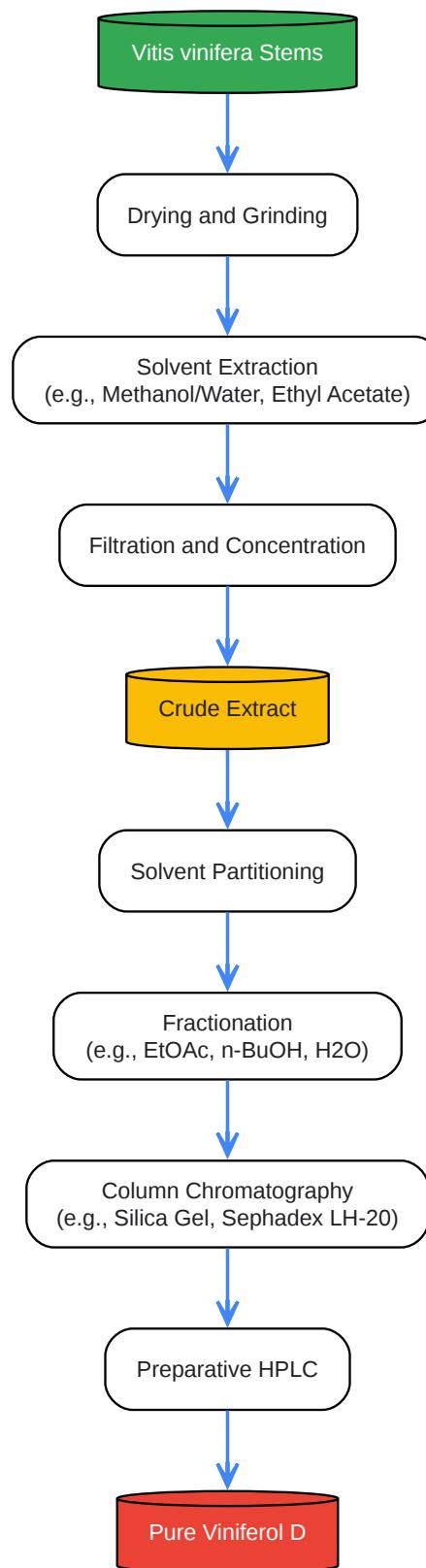

[Click to download full resolution via product page](#)

Fig. 2: Hypothesized modulation of MAPK signaling by **Viniferol D**.

Experimental Protocols (General Methodologies)

While a specific, detailed protocol for the isolation of **Viniferol D** is not readily available in the public domain, the following outlines a general workflow for the extraction and purification of stilbenoids from *Vitis vinifera* stems, based on established methodologies.

General Isolation Workflow

[Click to download full resolution via product page](#)

Fig. 3: General workflow for the isolation of stilbenoids like **Viniferol D**.

Detailed Steps:

- Preparation of Plant Material: Stems of *Vitis vinifera* are collected, air-dried, and ground into a fine powder.
- Extraction: The powdered plant material is extracted with a suitable solvent, such as a methanol-water mixture or ethyl acetate, often at room temperature with agitation for an extended period.
- Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity. Stilbenoids are typically enriched in the ethyl acetate fraction.
- Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques, such as column chromatography on silica gel or Sephadex LH-20, to further separate the components.
- Final Purification: Final purification of **Viniferol D** is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, NOESY).

Future Directions and Conclusion

Viniferol D, as a complex resveratrol trimer, represents an intriguing yet underexplored natural product. The biological activities of its chemical relatives strongly suggest its potential as an anti-inflammatory, anticancer, and antiviral agent. However, to fully realize this potential, further research is critically needed.

Key areas for future investigation include:

- Quantitative Biological Evaluation: Systematic screening of pure **Viniferol D** in a panel of in vitro and in vivo assays to determine its IC₅₀ values and efficacy in various disease models.
- Mechanism of Action Studies: Elucidation of the specific cellular signaling pathways modulated by **Viniferol D** to understand its molecular mechanisms.
- Development of Synthetic Routes: Establishment of an efficient total synthesis of **Viniferol D** to enable the production of larger quantities for extensive biological testing and the generation of novel analogs.
- Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity of **Viniferol D** to evaluate its drug-like properties.

In conclusion, while the current body of literature on **Viniferol D** is limited, the available information, coupled with the well-documented activities of other resveratrol oligomers, provides a compelling rationale for its further investigation as a promising lead compound in drug discovery. This technical guide serves to consolidate the current knowledge and to provide a roadmap for future research into this fascinating natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Screening of Natural Stilbene Oligomers from *Vitis vinifera* for Anticancer Activity on Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vitamin D: an innate antiviral agent suppressing hepatitis C virus in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Viniferol D: A Technical Guide to a Promising Resveratrol Trimer]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15592555#viniferol-d-as-a-resveratrol-trimer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com